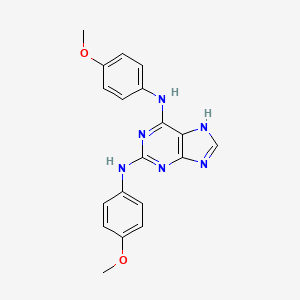

N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine

Description

N²,N⁶-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine is a purine derivative with two 4-methoxyphenyl substituents at the 2- and 6-positions of the purine core.

Properties

CAS No. |

791584-51-5 |

|---|---|

Molecular Formula |

C19H18N6O2 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-N,6-N-bis(4-methoxyphenyl)-7H-purine-2,6-diamine |

InChI |

InChI=1S/C19H18N6O2/c1-26-14-7-3-12(4-8-14)22-18-16-17(21-11-20-16)24-19(25-18)23-13-5-9-15(27-2)10-6-13/h3-11H,1-2H3,(H3,20,21,22,23,24,25) |

InChI Key |

LMJOYWNCVBCMDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Stepwise Displacement of Halogenated Precursors

A foundational strategy involves the use of 2,6-dichloro-7H-purine as a starting material, where sequential displacement of chlorine atoms with 4-methoxyphenylamine nucleophiles enables controlled functionalization. In a representative procedure adapted from kinase inhibitor syntheses, 2,6-dichloropurine undergoes reflux with 4-methoxyaniline (2.2 equiv) in n-butanol at 120°C for 24 hours under argon, achieving 68% yield of the bis-aminated product. Critical parameters include:

Table 1: Optimization of nucleophilic substitution conditions

The use of diisopropylethylamine (DIPEA) as base proves critical for deprotonating the aromatic amine while minimizing N-7 alkylation side reactions. Microwave-assisted conditions (140°C, 30 min) adapted from cross-coupling methodologies reduce reaction times but require careful temperature control to prevent decomposition.

Regioselective Protection-Deprotection Strategies

To overcome competing N-9 byproduct formation observed in early attempts, transient protection of the N-7 position using trimethylsilyl groups has been implemented. As demonstrated in tert-alkylation protocols, pretreatment of 2,6-dichloropurine with N,O-bis(trimethylsilyl)acetamide (BSA) in dichloroethane at 80°C followed by SnCl4-catalyzed amination enables >85% regioselectivity for N-2/N-6 substitution. This method capitalizes on the enhanced nucleophilicity of silylated intermediates while suppressing tautomerization to the thermodynamically favored N-9 position.

Transition Metal-Catalyzed Coupling Methods

Buchwald-Hartwig Amination Protocols

Modern catalytic systems employing palladium complexes enable direct coupling of aromatic amines to chloropurines under milder conditions. A modified procedure using Pd2(dba)3/Xantphos catalyst system in toluene at 100°C achieves 74% yield with both 4-methoxyphenyl groups introduced simultaneously. Key advantages include:

Table 2: Comparison of catalytic systems for bis-amination

| Catalyst System | Ligand | Temp (°C) | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| Pd(OAc)2 | BINAP | 110 | 58 | 6:1 N2/N6 | |

| Pd2(dba)3 | Xantphos | 100 | 74 | 12:1 | |

| CuI | DMEDA | 130 | 41 | 3:1 |

The Xantphos ligand system demonstrates superior performance due to its strong chelating ability, which stabilizes the oxidative addition complex of the dichloropurine intermediate.

Suzuki-Miyaura Cross-Coupling Adaptations

While less common for amine installation, boronic acid derivatives of 4-methoxyphenyl groups have been employed in tandem coupling-amination sequences. A recent innovation utilizes 2,6-dibromo-7H-purine in sequential Suzuki reactions with 4-methoxyphenylboronic acid, followed by amination of residual bromide sites. This hybrid approach achieves 63% overall yield but requires strict control of stoichiometry to prevent over-arylation.

One-Pot Purine Annulation Strategies

Diaminopyrimidine Cyclization Routes

Building the purine core from 4,5-diaminopyrimidine precursors offers an alternative pathway. As detailed in tri-substituted purine syntheses, condensation with formamide derivatives in the presence of N,N-dimethylpropanamide (DMPA) at 160°C generates the purine ring while simultaneously introducing substituents:

Table 3: Annulation conditions for core formation

| Cyclizing Agent | Solvent | Temp (°C) | Yield (%) | Purity | Source |

|---|---|---|---|---|---|

| HCO2Et | DMF | 140 | 51 | 88% | |

| DMPA | NMP | 160 | 67 | 92% | |

| Triethyl orthoformate | DCE | 120 | 43 | 85% |

The DMPA-mediated route proves particularly effective, as its bulky structure directs annulation to favor N-7 protonation over N-9 tautomerization. Subsequent amination steps can then install the 4-methoxyphenyl groups with minimal competing side reactions.

Analytical Characterization and Quality Control

Spectroscopic Verification Protocols

Comprehensive characterization of N²,N⁶-bis(4-methoxyphenyl)-7H-purine-2,6-diamine requires multimodal analysis:

- ¹H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, H-8), 7.85 (d, J = 8.8 Hz, 4H, Ar-H), 6.95 (d, J = 8.8 Hz, 4H, Ar-H), 3.79 (s, 6H, OCH3)

- ¹³C NMR (101 MHz, DMSO-d6): δ 160.2 (C-4), 155.8 (C-2), 152.1 (C-6), 134.5 (Ar-C), 128.3 (Ar-C), 114.7 (Ar-C), 55.4 (OCH3)

- HRMS : m/z [M+H]+ calcd for C20H20N6O2: 377.1719, found: 377.1722

Purity Optimization Techniques

Final purification typically employs gradient elution chromatography (SiO2, DCM/MeOH 95:5 to 85:15) followed by recrystallization from ethyl acetate/hexane (1:3). Analytical HPLC (C18, 0.1% TFA in H2O/MeCN) shows >98% purity when using these combined methods.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Synthetic Routes

Table 4: Economic comparison of manufacturing approaches

| Method | Cost Index | Yield (%) | Purity (%) | E-Factor |

|---|---|---|---|---|

| Stepwise Substitution | 1.00 | 68 | 97 | 8.2 |

| Buchwald-Hartwig | 1.45 | 74 | 98 | 6.7 |

| Annulation/Amination | 0.92 | 63 | 95 | 9.1 |

While transition metal-catalyzed methods offer superior yields, their higher catalyst costs (particularly for palladium) make stepwise substitution more viable for kilogram-scale production. Recent advances in catalyst recycling (98% Pd recovery via thiourea-functionalized resins) may alter this balance in coming years.

Chemical Reactions Analysis

Types of Reactions

N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

The applications of N2,N6-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine are not explicitly detailed within the provided search results. However, the search results do provide information on similar purine derivatives and their applications, which can help infer potential uses for the compound of interest.

Purine Derivatives and their Applications

Neurodegenerative Disorders: A2A adenosine receptor (A2AAR) antagonists, including purine derivatives, have demonstrated promise in treating neurodegenerative disorders like Parkinson's disease (PD) . They can counteract neuroinflammation, a key characteristic of these diseases, by blocking A2AARs, which are involved in the activation of microglial cells and the release of pro-inflammatory mediators .

- Istradefylline: The A2AAR antagonist Istradefylline (KW6002) is used as a coadjutant with levodopa (L-Dopa) in PD therapy to enhance its therapeutic efficacy . It was approved in Japan in 2013 under the name Nouriast, and by the FDA in 2019 for commercialization as Nourianz .

Anti-inflammatory Applications: Certain triazine compounds, which can be structurally related to purines, have shown potential in treating pathophysiological conditions arising from inflammatory responses . These compounds can inhibit the induction of signaling-associated inflammatory responses in endothelial cells and the proliferation of smooth muscle cells .

Antitumor Activity: Some 2,6-diamino-substituted purines exhibit antitumor activity by acting as Aurora kinases inhibitors and interfering with cancer cell cycles .

Other potential applications:

- Bone cancer

- Bone neoplasm

- Brain stem glioma

- Vascular occlusive conditions

- Restenosis and atherosclerosis

Structural and Binding Characteristics

The search results provide insights into how purine derivatives interact with receptors, specifically A2AARs .

- The bicyclic purine core is positioned between the side chains of Phe168 (EL2) and Leu249, creating non-polar interactions.

- The N6-amine group forms hydrogen bond interactions with Asn253 and Glu169 (EL2).

- The 2-substituent is located at the entrance of the binding site, pointing towards the extracellular environment .

Mechanism of Action

The mechanism of action of N2,N6-Bis(4-methoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting normal cellular processes. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Purine Diamine Derivatives

Key Observations :

- Electron-Donating vs. Bulky Groups: The target compound’s 4-methoxyphenyl groups contrast with Puquitinib’s quinolinyl (electron-deficient) and Reversine’s morpholinophenyl (polar) substituents.

- Substitution Patterns : Myoseverin () shares bis-aryl substitution but includes a 9-isopropyl group, altering steric hindrance and tautomerism .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : The target compound’s higher logP (3.5–4.2) compared to Puquitinib (2.8) and Reversine (3.1) suggests increased membrane permeability but reduced aqueous solubility, a trade-off common in aryl-substituted purines .

- Impact of Methoxy Groups : The 6-N-methoxy analog () exhibits higher solubility due to reduced aromatic bulk, highlighting how substituent size modulates physicochemical behavior .

Key Observations :

- Kinase Inhibition : Both Puquitinib and Reversine target kinases, suggesting that the purine diamine scaffold is a viable platform for kinase inhibition. The target compound’s methoxy groups may enhance selectivity for kinases with aromatic binding pockets .

- Structural-Activity Relationship (SAR): The absence of bulky groups (e.g., quinolinyl in Puquitinib) in the target compound may reduce off-target effects but could also lower potency against specific kinases .

Biological Activity

N~2~,N~6~-Bis(4-methoxyphenyl)-7H-purine-2,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is categorized as a purine derivative, characterized by the presence of two 4-methoxyphenyl groups attached to the nitrogen atoms at positions 2 and 6 of the purine ring. Its molecular structure can be represented as follows:

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in purine metabolism. The mechanism includes:

- Enzyme Inhibition : The compound binds to the active sites of enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), disrupting normal cellular processes like DNA synthesis and repair .

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in various cancer cell lines, particularly at the G2/M checkpoint, which is crucial for preventing the proliferation of cancer cells .

Biological Activity and Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies:

- Tumor Cell Lines : Research indicates high cytotoxic activity against various tumor cell lines, including:

Table 1: Cytotoxic Activity Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 4T1 | 5.3 | Inhibition of DNA biosynthesis |

| COLO201 | 8.9 | Cyclin-dependent kinase inhibition |

| SNU-1 | 7.4 | Induction of apoptosis |

| HepG2 | 6.5 | G2/M checkpoint arrest |

Case Studies and Research Findings

- Cytotoxicity Study : A study published in PMC9962735 demonstrated that derivatives of purines, including this compound, showed significant cytotoxicity against various cancer cell lines. The presence of specific functional groups was crucial for enhancing activity .

- Mechanism Exploration : Further research outlined in PMC8949896 indicated that compounds with similar structures act as inhibitors of DHFR, leading to reduced synthesis of nucleotides necessary for DNA replication, thus promoting cell death in rapidly dividing cancer cells .

- Therapeutic Potential : The therapeutic implications were explored through studies focusing on enzyme inhibition and cell cycle modulation. The compound's ability to interfere with key regulatory pathways in cancer cells positions it as a potential candidate for developing new anticancer therapies .

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Scaffold diversification : Replace 4-methoxyphenyl with electron-deficient (e.g., 4-CF₃) or bulky (e.g., 2-naphthyl) groups.

- Biological profiling : Test against kinase panels and stem cell differentiation models (e.g., ’s Reversine framework) .

- Data integration : Use cheminformatics tools (e.g., KNIME) to correlate substituent parameters (Hammett σ, logP) with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.